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Introduction
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer

therapy. By targeting negative regulatory pathways that dampen anti-tumor immunity, these

agents can unleash the body's own immune system to combat malignancies. This guide delves

into the mechanisms of action of two such investigational agents: AB308, a novel anti-TIGIT

monoclonal antibody, and zimberelimab, an anti-PD-1 monoclonal antibody. We will explore

their individual roles in modulating immune responses, the scientific rationale for their

combination, and the preclinical and clinical data that underpin their development.

Zimberelimab: Targeting the PD-1/PD-L1 Axis
Zimberelimab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody designed to

block the programmed cell death protein 1 (PD-1) receptor.[1][2] The PD-1 pathway is a

cornerstone of immune homeostasis, but it is frequently co-opted by tumors to evade immune

destruction.[3][4]

Mechanism of Action
Activated T cells, which are crucial for killing cancer cells, express the PD-1 receptor on their

surface. Many cancer cells, in turn, upregulate the expression of PD-1 ligands, primarily PD-L1
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and PD-L2.[5] When PD-L1 or PD-L2 binds to PD-1 on a T cell, it triggers an inhibitory signal

that suppresses T-cell activity, leading to:

Reduced T-cell proliferation and activation.[5]

Decreased production of essential cytokines like IL-2 and IFN-γ.[5]

Inhibition of the T cell's cytotoxic (cell-killing) function.[5]

Induction of T-cell "exhaustion," a state of dysfunction.

Zimberelimab functions by binding directly to the PD-1 receptor, physically preventing its

interaction with PD-L1 and PD-L2.[1][2][6] This blockade effectively "releases the brakes" on

the T cell, restoring its ability to recognize and mount a cytotoxic attack against tumor cells.[1]

[6]

Signaling Pathway
The interaction between PD-1 and its ligands initiates a downstream signaling cascade that

inhibits T-cell function. By blocking this initial binding event, zimberelimab prevents the

activation of this inhibitory cascade.
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Caption: Zimberelimab blocks the PD-1 receptor on T cells, preventing interaction with PD-

L1/L2 on tumor cells and restoring T-cell-mediated anti-tumor activity.

AB308: Targeting the TIGIT Pathway
AB308 is a humanized, Fc-enabled IgG1 monoclonal antibody that targets the T-cell

Immunoreceptor with Ig and ITIM domains (TIGIT).[7][8][9] TIGIT is another critical inhibitory

checkpoint that is expressed on key immune cells, including activated T cells, regulatory T cells

(Tregs), and Natural Killer (NK) cells.[9][10][11][12]

Mechanism of Action
The TIGIT pathway involves a competitive interplay between an inhibitory receptor (TIGIT) and

an activating receptor, CD226 (also known as DNAM-1).[13] Both receptors share the same

ligands, primarily CD155 (also known as PVR) and CD112, which are often expressed on

tumor cells and antigen-presenting cells (APCs).[10][11]

Inhibitory Signal: When CD155 binds to TIGIT, it delivers a powerful inhibitory signal that

suppresses the function of T cells and NK cells.[14] TIGIT can also indirectly suppress

immune responses by causing APCs to produce the immunosuppressive cytokine IL-10.[12]

[15]

Activating Signal: Conversely, when CD155 binds to CD226, it provides a co-stimulatory

signal that promotes T-cell and NK-cell activation and enhances their anti-tumor functions.[7]

AB308 is designed to bind with high affinity to TIGIT, thereby blocking its interaction with

CD155 and CD112.[7][9] This action has a dual effect:

It prevents the delivery of TIGIT-mediated inhibitory signals.[14]

It allows for increased binding of CD155 to the activating CD226 receptor, promoting a

robust anti-tumor immune response.[7][9][16]

Furthermore, as an Fc-enabled IgG1 antibody, AB308 has the potential to induce antibody-

dependent cell-mediated cytotoxicity (ADCC).[9][13] This means that AB308 can flag TIGIT-
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expressing cells, such as the highly immunosuppressive Tregs within the tumor

microenvironment, for destruction by NK cells.[9]

Signaling Pathway
AB308 intervenes in the competition between TIGIT and CD226, shifting the balance towards

immune activation.
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Caption: AB308 blocks TIGIT, preventing inhibitory signals and promoting CD226-mediated

activation of T cells and NK cells.

Rationale for Combination Therapy
The TIGIT and PD-1 pathways represent two distinct, and often co-expressed, mechanisms of

immune resistance. Tumor-infiltrating lymphocytes that are exhausted often show high levels of

both PD-1 and TIGIT expression.[15] Therefore, blocking only one of these pathways may be

insufficient to fully reinvigorate the anti-tumor immune response.

By combining AB308 and zimberelimab, it is possible to achieve a synergistic effect. Dual

blockade can more effectively reverse T-cell exhaustion and enhance the activity of both T cells

and NK cells, leading to improved tumor control compared to monotherapy.[11] Preclinical
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studies have shown that combining an anti-TIGIT antibody with an anti-PD-1 antibody results in

greater tumor growth inhibition.[9]

Quantitative Data
Data from preclinical studies and early-phase clinical trials provide quantitative insights into the

activity of AB308 and zimberelimab.

Table 1: Preclinical Characteristics of AB308
Parameter Finding Source

Binding Affinity
High binding affinity for human

TIGIT.
[9]

Blocking Activity
Potently blocks the TIGIT-

CD155 interaction.
[9][16]

FcγR Signaling
Induces Fcγ receptor (FcγR)-

mediated signaling.
[9][16]

ADCC Activity

Induces NK cell-driven ADCC

against TIGIT-expressing

target cells.

[9][16]

Functional Activity

Significantly increased IL-2

secretion by peripheral blood

mononuclear cells, an effect

enhanced by zimberelimab.

[9][16]

Table 2: Clinical Trial Information for AB308 and
Zimberelimab Combination
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Trial Identifier Phase Title Interventions Key Objectives

NCT04772989

(ARC-12)
Phase 1/1b

A Study to

Evaluate AB308

in Combination

With

Zimberelimab in

Participants With

Advanced

Malignancies.

AB308 (dose

escalation) +

Zimberelimab

(360 mg Q3W or

480 mg Q4W).

Primary: Safety

and tolerability.

Secondary:

Pharmacokinetic

s,

immunogenicity,

objective

response rate.[8]

Experimental Protocols
The characterization of AB308 and its combination with zimberelimab involves a range of in

vitro and in vivo experimental protocols.

In Vitro Functional Assays
Objective: To evaluate the immunomodulatory activity of AB308 alone and in combination with

zimberelimab.

Methodology:

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

Activation: PBMCs are activated using a superantigen, such as Staphylococcal enterotoxin A

(SEA), to induce expression of immune checkpoints like TIGIT and PD-1.

Treatment: Activated PBMCs are treated with AB308, zimberelimab, the combination of both,

or an isotype control antibody.

Analysis: After a set incubation period (e.g., 72 hours), the cell culture supernatant is

collected.

Readout: The concentration of cytokines, such as IL-2, is measured using an enzyme-linked

immunosorbent assay (ELISA) or a multiplex bead array. An increase in IL-2 secretion

indicates enhanced T-cell activation.[9]
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Preclinical In Vivo Tumor Models
Objective: To assess the anti-tumor efficacy of combination therapy in a living organism.

Methodology Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5004665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Syngeneic Mouse Tumor Model
(e.g., MC38 colorectal cancer)

Tumor Cell Implantation

Allow Tumors to Establish
(reach a palpable size)

Randomize Mice into
Treatment Groups

Administer Treatment:
- Vehicle Control
- Anti-PD-1 alone
- Anti-TIGIT alone

- Anti-TIGIT + Anti-PD-1

Monitor Tumor Growth
(e.g., caliper measurements 2-3x weekly)

Endpoint Analysis:
- Tumor Growth Inhibition

- Survival Analysis
- Immune Cell Infiltration (Flow Cytometry)

Data Analysis and
Conclusion

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b5004665?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5004665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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